molecular formula C12H15N B2455943 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] CAS No. 7131-05-7

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B2455943
CAS No.: 7131-05-7
M. Wt: 173.259
InChI Key: UJQWJCUKMFETQJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

1',2'-Dihydrospiro[cyclopentane-1,3'-indole] consists of two fused rings: a cyclopentane ring and a 1,2-dihydroindole system. The IUPAC name reflects the spirocyclic arrangement, where the cyclopentane (five-membered) and indole (nine-membered, partially hydrogenated) rings share a single atom at position 1 of the cyclopentane and position 3 of the indole. Key structural descriptors include:

Property Value
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
CAS Registry Number 7131-05-7
IUPAC Name 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]
SMILES Notation C1CCC2(CC1)C=NC3=CC=CC=C23

The compound is also known as spiro[cyclopentane-1,3'-indoline], with the cyclopentane ring adopting a puckered conformation and the indole moiety retaining partial aromaticity at the pyrrole ring.

Crystallographic Analysis and Bonding Patterns

X-ray crystallographic studies of analogous spiroindoline derivatives provide insights into the bonding and packing patterns of 1',2'-dihydrospiro[cyclopentane-1,3'-indole]. Key observations include:

  • Bond Lengths and Angles :

    • C–N bonds in the indole ring typically range from 1.36–1.40 Å, reflecting partial double-bond character.
    • Cyclopentane C–C bonds average 1.54 Å, with slight deviations due to ring strain.
    • The spiro carbon exhibits tetrahedral geometry, bridging the two rings.
  • Hydrogen Bonding and Packing :

    • The indole NH group participates in intermolecular hydrogen bonds, stabilizing crystal lattices.
    • Orthogonal orientation between the cyclopentane and indole planes minimizes steric clashes, enabling efficient packing.

For example, in a structurally related spirooxindole, X-ray diffraction revealed a boat-like conformation of the cyclopentane ring and a planar indole moiety, with hydrogen bonds linking adjacent molecules.

Conformational Dynamics in Solution Phase

In solution, 1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibits dynamic behavior influenced by its spirocyclic framework:

Parameter Observation
Cyclopentane Ring Puckering Rapid equilibration between envelope and twist conformations
Indole Ring Flexibility Limited rotation due to spiro junction, maintaining near-planar geometry
NH Proton Exchange Slow exchange observed in NMR, indicating strong intramolecular hydrogen bonding

Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the spiro carbon (δ ~3.5–4.0 ppm) and the indole NH proton (δ ~8.5–9.0 ppm), consistent with restricted motion and hydrogen-bonding interactions.

Comparative Analysis with Related Spiroindoline Derivatives

The structural and electronic properties of 1',2'-dihydrospiro[cyclopentane-1,3'-indole] differ significantly from its derivatives. A comparison with selected analogs is provided below:

Compound Key Structural Feature Electronic Effect Biological Relevance
1',2'-Dihydrospiro[cyclopentane-1,3'-indole] Parent spirocyclic scaffold Neutral, moderate electron density Antimicrobial, anticancer potential
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one Ketone at spiro-adjacent position Electron-withdrawing, increased reactivity HDAC6 inhibition, apoptosis induction
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] Electrophilic bromine substitution Enhanced electrophilicity, site-specific reactivity Synthetic intermediate for further functionalization
7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] Methyl group at indole C7' Electron-donating, steric shielding Improved metabolic stability, reduced planarity

The ketone derivative (2'-one) exhibits increased rigidity and hydrogen-bonding capacity, while bromination at the 5'-position enhances electrophilic reactivity at the indole ring.

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-6-11-10(5-1)12(9-13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQWJCUKMFETQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7131-05-7
Record name 1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole] can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with indole derivatives under acidic conditions to form the spirocyclic structure. Another method includes the use of lithium aluminum hydride in tetrahydrofuran and hexane at low temperatures, followed by gradual warming to room temperature .

Industrial Production Methods: While specific industrial production methods for 1’,2’-dihydrospiro[cyclopentane-1,3’-indole] are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can yield reduced spirocyclic products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced spirocyclic products.

    Substitution: Functionalized indole derivatives.

Scientific Research Applications

Medicinal Chemistry

1',2'-Dihydrospiro[cyclopentane-1,3'-indole] has been extensively studied for its potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with specific molecular targets, modulating enzyme activity or receptor interactions, which may lead to therapeutic effects. Research indicates that compounds with similar spirocyclic structures exhibit promising antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Table 1: Biological Activities of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines
AntiviralPotential activity against RNA viruses

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions. Synthetic routes have been developed for the preparation of 1',2'-dihydrospiro[cyclopentane-1,3'-indole], allowing for optimization in large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst.

Material Science

In addition to its medicinal applications, 1',2'-dihydrospiro[cyclopentane-1,3'-indole] is explored for its potential use in developing advanced materials with unique mechanical and electronic properties. Its spirocyclic structure may contribute to the stability and reactivity required for innovative material applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with structurally related compounds:

  • Antitumor Activity : Research has demonstrated that spirocyclic compounds can induce apoptosis in cancer cells. For instance, studies on similar indole derivatives showed significant cytotoxicity against various cancer cell lines .
  • Antiviral Properties : Investigations into related indole derivatives revealed their ability to disrupt viral replication processes, suggesting potential antiviral applications .

Mechanism of Action

The mechanism of action of 1’,2’-dihydrospiro[cyclopentane-1,3’-indole] depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The spirocyclic structure can enhance binding affinity and selectivity towards these targets, thereby modulating specific biochemical pathways.

Comparison with Similar Compounds

  • Spiro[cyclopentane-1,3’-indoline]-2’-one
  • 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
  • 1’,3’-Dihydrospiro[cyclopentane-1,2’-inden]-2-enes

Uniqueness: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole] stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability, reactivity, and potential for functionalization .

Biological Activity

1',2'-Dihydrospiro[cyclopentane-1,3'-indole] is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound's structure, which combines a cyclopentane ring with an indole moiety, allows for diverse interactions with biological targets, leading to various therapeutic applications.

Structural Characteristics

The compound features a distinctive spirocyclic framework that enhances its reactivity and binding affinity to biological targets. This unique configuration not only contributes to its physicochemical properties but also positions it as a promising scaffold in drug discovery.

Compound Name Structural Features Unique Aspects
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]Spirocyclic structure with cyclopentane and indolePotential for diverse biological activities
Spiro[cyclopentane-1,3’-indoline]-2’-oneSimilar spirocyclic structureKnown for distinct reactivity patterns
7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]Fluorinated variantEnhanced biological activity due to fluorination

Antimicrobial Properties

Preliminary studies indicate that 1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibits antimicrobial activity. Its mechanism of action may involve the inhibition of microbial enzymes or interference with cellular processes, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Activity

Research has highlighted the compound's potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against tumor cells, suggesting that the compound may modulate specific pathways involved in cancer progression .

The biological effects of 1',2'-dihydrospiro[cyclopentane-1,3'-indole] are attributed to its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This may lead to the inhibition of enzyme activity or alteration of receptor interactions, thereby influencing various biochemical pathways involved in disease processes.

Study on Anticancer Activity

A notable study investigated the anticancer effects of 1',2'-dihydrospiro[cyclopentane-1,3'-indole] against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types, with significant effects observed at lower concentrations. The study further elucidated the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Antimicrobial Efficacy Evaluation

Another study focused on assessing the antimicrobial efficacy of the compound against various bacterial strains. The findings revealed that 1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] derivatives?

The synthesis of spiro[cyclopentane-1,3'-indoline] derivatives can be optimized using a three-component reaction involving substituted indoles, aldehydes, and cyclopropane derivatives. Key parameters include:

  • Solvent and Temperature : Toluene at 110°C for 0.5 hours achieves the highest yield (86%) due to improved solubility and thermal stability of intermediates . Lower yields (34–42%) are observed in dichloromethane, acetonitrile, or THF at room temperature.
  • Catalyst : Lewis acids like BF₃·OEt₂ or protic acids enhance cyclization efficiency.
    Methodological Tip : Screen solvents (e.g., toluene, MeCN) and temperatures (25–110°C) systematically using Design of Experiments (DoE) to identify optimal conditions .

Advanced: How do substituents influence yield and stereochemistry in spiro[cyclopentane-1,3'-indoline] synthesis?

Substituents on the indole and cyclopentane moieties significantly affect reactivity:

  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) at the indole 5-position improve yields (e.g., 86% for Cl-substituted derivatives) by stabilizing transition states .
  • Steric Effects : Bulky groups (e.g., tert-butyl) on the cyclopentane reduce yields (62–75%) due to hindered cyclization .
  • Stereoselectivity : Aryl substituents (e.g., p-CH₃C₆H₄) favor Z:E ratios up to 9:1, driven by π-stacking interactions .
    Methodological Tip : Use DFT calculations to model substituent effects on transition states and predict stereochemical outcomes .

Basic: What spectroscopic methods characterize spiro[indole-cyclopentane] compounds?

Key techniques include:

  • FT-IR and Raman : Identify carbonyl stretches (~1700 cm⁻¹ for the 2'-one group) and spirocyclic C–N bonds .
  • NMR : ¹H/¹³C NMR distinguishes diastereomers via coupling constants (e.g., J = 8–12 Hz for cis-cyclopentane protons) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for dispiro compounds with fluorophenyl groups .
    Methodological Tip : Combine 2D NMR (COSY, NOESY) with computational geometry optimization for unambiguous assignment .

Advanced: How can computational modeling predict spirocyclization reactivity?

The ICReDD framework integrates quantum chemistry and machine learning to:

  • Reaction Path Search : Identify low-energy pathways for spirocyclization using density functional theory (DFT) .
  • Diastereoselectivity Prediction : Analyze non-covalent interactions (e.g., CH/π) that favor specific transition states .
  • Condition Optimization : Train models on experimental datasets (e.g., solvent, temperature, yields) to recommend optimal parameters .
    Methodological Tip : Use Gaussian or ORCA software for transition-state calculations and compare with experimental yields .

Basic: How does factorial design optimize spiro[indole] synthesis?

Factorial design systematically evaluates variables:

  • Factors : Solvent polarity, temperature, catalyst loading, and reaction time.
  • Response Variables : Yield, purity, and reaction rate.
    For example, a 2³ factorial design (solvent, temperature, time) identified toluene at 110°C for 0.5 hours as optimal, reducing trial runs by 70% .
    Methodological Tip : Use software like Minitab or JMP to design experiments and analyze interactions between variables .

Advanced: How to resolve contradictions in reaction yields across studies?

Discrepancies often arise from:

  • Catalyst-Solvent Incompatibility : Protic solvents (e.g., EtOH) deactivate Lewis acids, lowering yields compared to aprotic solvents like toluene .
  • Impurity Interference : Unpurified starting materials (e.g., 3-(aroylmethylene)indoles) may introduce side reactions .
    Methodological Tip : Replicate conflicting studies with standardized reagents and in situ monitoring (e.g., HPLC) to isolate variables .

Basic: What are common side reactions in spiro[indole] synthesis?

  • Oligomerization : Uncontrolled cyclopropane ring-opening generates dimers/trimers, especially in polar solvents (e.g., MeCN) .
  • Oxidation : The indole 2'-one group may oxidize further under aerobic conditions, requiring inert atmospheres .
    Methodological Tip : Add radical scavengers (e.g., BHT) and use Schlenk techniques to suppress side reactions .

Advanced: What strategies improve scalability of spiro[indole] synthesis?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic spirocyclization, reducing reaction time from hours to minutes .
  • Catalyst Immobilization : Silica-supported acids enable recycling, reducing costs (e.g., 5 cycles with <5% yield drop) .
    Methodological Tip : Conduct kinetic studies to identify rate-limiting steps (e.g., cyclopropane activation) for process intensification .

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